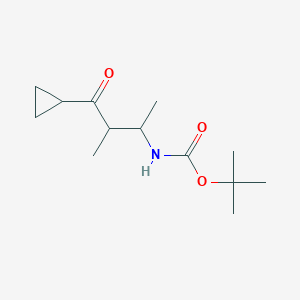

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a methyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues. This inhibition can lead to the modulation of biochemical pathways, making it useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A simpler carbamate with similar protective properties.

Tert-butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for glaucoma treatment.

Tert-butyl methyl(4-oxocyclohexyl)carbamate:

Uniqueness

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the cyclopropyl group adds steric hindrance, affecting its interaction with other molecules and making it a valuable compound in specialized chemical reactions.

Biological Activity

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

This compound features a tert-butyl group linked to a cyclopropyl moiety and an oxobutanamide structure, which may contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurological pathways, particularly those related to neurodegenerative diseases.

Biological Activity Overview

-

Neuroprotective Effects :

- This compound has shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies indicate that the compound can reduce oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .

-

Enzyme Inhibition :

- The compound has demonstrated inhibitory effects on β-secretase and acetylcholinesterase enzymes. These enzymes are crucial in the metabolism of amyloid precursor protein and neurotransmitter degradation, respectively. Inhibition of these enzymes could potentially slow the progression of neurodegenerative conditions like Alzheimer's disease .

- Antioxidant Properties :

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

- Case Study 1 : A study on the neuroprotective effects of this compound revealed significant protective effects against Aβ-induced cytotoxicity in astrocytes, suggesting its potential as a therapeutic agent for Alzheimer's disease.

- Case Study 2 : Another investigation focused on the compound's ability to modulate oxidative stress in an animal model demonstrated promising results, with significant reductions in biomarkers associated with oxidative damage.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-8(11(15)10-6-7-10)9(2)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16) |

InChI Key |

UJGLFVSXEMCLMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)NC(=O)OC(C)(C)C)C(=O)C1CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.